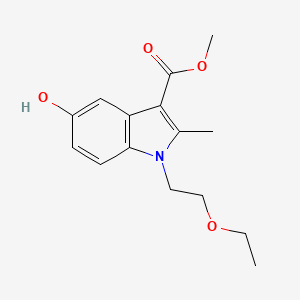
methyl 1-(2-ethoxyethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-ethoxyethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with a hydroxy group at the 5-position, a carboxylate ester at the 3-position, and an ethoxyethyl group at the 1-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-ethoxyethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced through electrophilic aromatic substitution using a suitable hydroxylating agent.
Esterification: The carboxylate ester at the 3-position can be formed by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Ethoxyethyl Substitution: The ethoxyethyl group can be introduced through nucleophilic substitution using an appropriate ethoxyethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Methyl 1-(2-ethoxyethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-ethoxyethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position and the carboxylate ester at the 3-position are key functional groups that can interact with biological macromolecules such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-methoxyethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Methyl 1-(2-ethoxyethyl)-5-hydroxy-1H-indole-3-carboxylate
- Methyl 1-(2-ethoxyethyl)-2-methyl-1H-indole-3-carboxylate
Uniqueness
Methyl 1-(2-ethoxyethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the specific positioning of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxyethyl group at the 1-position and the hydroxy group at the 5-position can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 1-(2-ethoxyethyl)-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-8-7-16-10(2)14(15(18)19-3)12-9-11(17)5-6-13(12)16/h5-6,9,17H,4,7-8H2,1-3H3 |
InChI Key |
UHRSTWBFBDJSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















